molecular formula C8H4ClF3N2 B6312465 2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% CAS No. 1357626-82-4

2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98%

Cat. No. B6312465
CAS RN: 1357626-82-4
M. Wt: 220.58 g/mol
InChI Key: CYMWDAPXACWKAL-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% (2CM6TFN) is an organic compound that is used for various scientific research applications. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. The chemical structure of 2CM6TFN is composed of a nitrile group, a methyl group, a trifluoromethyl group, and a chlorine atom. It is a colorless liquid, with a boiling point of 121°C and a melting point of -37°C.

Mechanism of Action

2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% is a nucleophilic reagent, meaning that it can react with an electrophile, such as an alkyl halide, to form a covalent bond. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is typically around 0°C. The reaction proceeds via a nucleophilic substitution mechanism, in which the chlorine atom of the 2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% molecule acts as the nucleophile and attacks the electrophilic carbon atom of the alkyl halide.
Biochemical and Physiological Effects
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% has no known biochemical or physiological effects. It is not known to be toxic or to have any other adverse effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% has several advantages for use in lab experiments. It is a relatively inexpensive reagent and is easy to synthesize. It is also a relatively stable compound, with a boiling point of 121°C and a melting point of -37°C. Additionally, it is not known to be toxic or to have any other adverse effects on humans or other organisms.
The main limitation of 2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% for use in lab experiments is that it is a relatively reactive compound and can react with other compounds under certain conditions. Therefore, it should be handled with care and stored in an inert atmosphere, such as nitrogen or argon, to prevent unwanted reactions.

Future Directions

The future directions for 2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% include further research into its potential applications in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. Additionally, research into its potential applications in the synthesis of various polymers, such as polyurethanes and polyesters, and its potential applications in the synthesis of various dyes, such as azo dyes, and for the preparation of various catalysts could be explored. Further research into its mechanism of action and its biochemical and physiological effects could also be conducted. Finally, research into its potential applications in other areas, such as the synthesis of other compounds or the development of new catalysts, could be explored.

Synthesis Methods

2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% can be synthesized by the reaction of 2-chloro-5-methylnicotinonitrile with trifluoromethylmagnesium bromide in the presence of a base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is typically around 0°C. The product is then purified by recrystallization from a suitable solvent, such as ethyl acetate.

Scientific Research Applications

2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% has several scientific research applications. It is used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of various polymers, such as polyurethanes and polyesters. Additionally, it is used in the synthesis of various dyes, such as azo dyes, and for the preparation of various catalysts.

properties

IUPAC Name

2-chloro-5-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c1-4-2-5(3-13)7(9)14-6(4)8(10,11)12/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMWDAPXACWKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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